![molecular formula C16H16BrNO4S B4303655 4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)
4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid
Vue d'ensemble
Description
4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid, commonly known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPH-715 is a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its binding partner, which has been implicated in a variety of diseases, including cancer and inflammation.
Applications De Recherche Scientifique
BPH-715 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BPH-715 is a potent inhibitor of STAT3 protein-protein interactions, which has been implicated in a variety of diseases, including cancer and inflammation. BPH-715 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BPH-715 has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory diseases.
Mécanisme D'action
BPH-715 works by selectively inhibiting the protein-protein interaction between STAT3 and its binding partner, preventing the activation of STAT3-mediated signaling pathways. This inhibition leads to the downregulation of genes involved in cancer cell growth and inflammation, resulting in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that BPH-715 has a variety of biochemical and physiological effects. BPH-715 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BPH-715 has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPH-715 has several advantages for lab experiments. It is a potent inhibitor of STAT3 protein-protein interactions, making it a useful tool for studying the role of STAT3 in disease. Additionally, BPH-715 has been shown to have low toxicity, making it a safe and effective tool for use in lab experiments. However, BPH-715 has limitations for lab experiments, including its complex synthesis method and high cost.
Orientations Futures
For research on BPH-715 include the development of more efficient synthesis methods, determination of optimal dosage and administration, and investigation of its potential for use in combination with other therapies.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c17-14-6-8-15(9-7-14)23(21,22)18-11-13(10-16(19)20)12-4-2-1-3-5-12/h1-9,13,18H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUOCDIQZRGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)
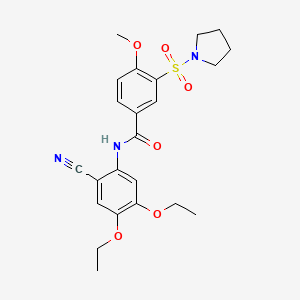
![4-chloro-3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4303594.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)
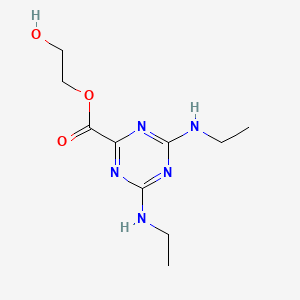
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
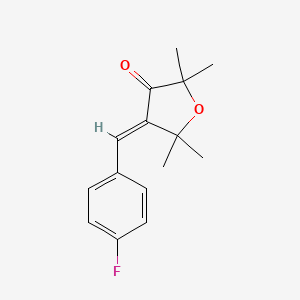
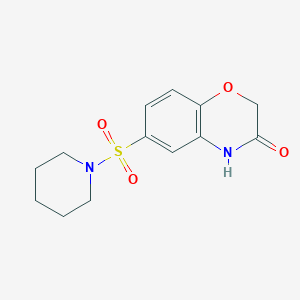
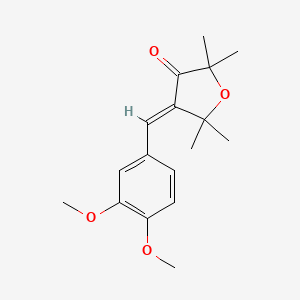
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4303654.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)